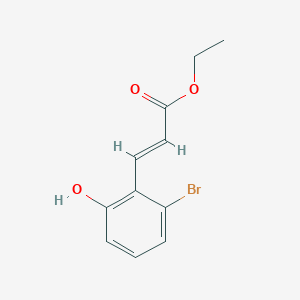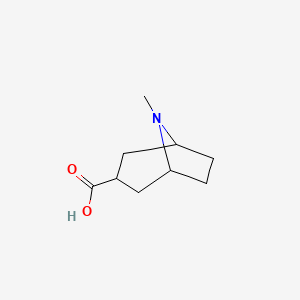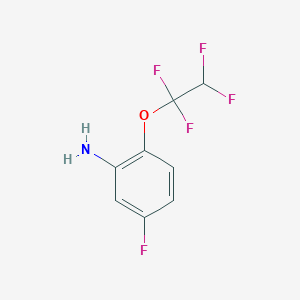
2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97%
Vue d'ensemble
Description
2,3,5,6-Tetrafluoro-4-methoxybenzonitrile (TFMBN) is an organic compound with a molecular formula of C7H3F4NO. It is a colorless, volatile solid that is soluble in many organic solvents. TFMBN is widely used in the laboratory as a reagent for the synthesis of various organic compounds. In recent years, it has also gained attention for its potential applications in the field of scientific research. This article will discuss the synthesis of TFMBN, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% is not fully understood. It is believed that the compound acts as a Lewis acid, which can react with a variety of functional groups. This reaction produces a variety of products, depending on the functional group that is being reacted with. The products of the reaction can then be used in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% have not yet been fully studied. However, it is believed that the compound may have some potential biological activity. In particular, it has been suggested that 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% may have antioxidant activity, which could be beneficial in the treatment of various diseases. Additionally, 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% has been found to have some antifungal activity, which could be useful in the treatment of fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% in lab experiments is its ability to react with a variety of functional groups. This allows for the synthesis of a wide range of organic compounds. Additionally, 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% is relatively inexpensive and easy to obtain.
However, there are some potential limitations to using 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% in lab experiments. The compound is volatile and can easily evaporate, making it difficult to handle. Additionally, the reaction of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% with functional groups can produce a variety of products, which can make it difficult to control the reaction.
Orientations Futures
The potential applications of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% in scientific research are still being explored. One area of research is the development of new methods for the synthesis of organic compounds using 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97%. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Finally, research is needed to develop methods for the controlled reaction of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% with functional groups.
Applications De Recherche Scientifique
2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% has several potential applications in scientific research. It has been used in the synthesis of various organic compounds, such as amino acids and peptides. 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% has also been used as a reagent in the synthesis of peptidomimetics and other biologically active molecules. Additionally, 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% has been used in the synthesis of fluorinated compounds, which have potential applications in drug discovery and development.
Propriétés
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTGPEBORSMHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C#N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

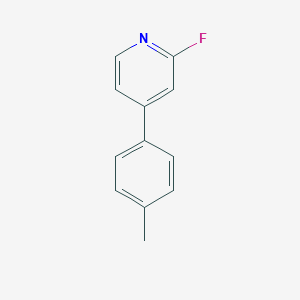
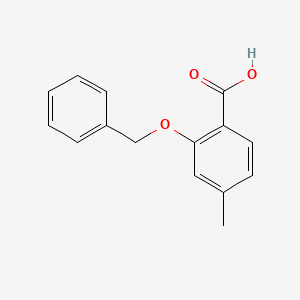

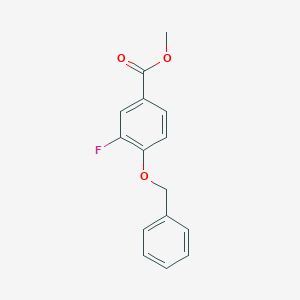

![N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide](/img/structure/B6296549.png)
